1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of quinolone antibiotics. It is primarily recognized for its antibacterial properties and is structurally related to moxifloxacin, a widely used antibiotic. The compound's unique structure contributes to its mechanism of action, which involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is classified as:
The synthesis of 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions including temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of the synthesized compound.
The molecular formula for this compound is . Key data points include:
The compound participates in various chemical reactions typical of quinolone derivatives:
Reactions are often carried out under controlled laboratory conditions to optimize yields and minimize by-products. Reaction mechanisms are typically elucidated using spectroscopic methods.
The mechanism of action for 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves:
Both actions result in disruption of bacterial DNA replication and ultimately lead to cell death.
Studies have shown that compounds in this class exhibit potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.
Key physical properties include:
Chemical properties include:
Relevant data regarding solubility and stability are crucial for formulation development in pharmaceutical applications.
1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid finds applications primarily in:
This compound exemplifies the ongoing efforts in medicinal chemistry to develop effective antibacterial agents amidst rising antibiotic resistance challenges.
The development of fluoroquinolones began with nalidixic acid (1962), a naphthyridine derivative with narrow-spectrum Gram-negative activity. By the 1980s, fluorine incorporation at C6 and piperazine addition at C7 yielded broad-spectrum agents like ciprofloxacin. The target compound emerged from systematic structure-activity relationship (SAR) studies exploring:
This evolution reflects a broader trend: modifying the quinolone core to overcome bacterial resistance and pharmacokinetic limitations. The compound’s CAS registration (103460-89-5) places it among third-generation fluoroquinolone intermediates, synthesized during efforts to optimize drugs like gatifloxacin [4] [7].
Table 1: Evolution of Key Quinolone Modifications
Generation | N1 Substituent | C6 Substituent | C7 Substituent | Representative Drug |
---|---|---|---|---|
First (1960s) | Ethyl | H | H | Nalidixic acid |
Second (1980s) | Cyclopropyl | F | Piperazine | Ciprofloxacin |
Third (1990s+) | Cyclopropyl | F + C8 Mod. | Methylpiperazine | Target Compound |
The compound features a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, a non-negotiable pharmacophore for bacterial topoisomerase inhibition. Strategic substitutions enable precise interactions with enzymatic targets:
The SMILES notation (O=C(C1=CN(C2CC2)C3=C(C=C(F)C(N4CC(C)NCC4)=C3F)C1=O)O
) encodes this architecture, confirming the ortho-difluoro pattern and meta-piperazinyl placement critical for activity [1] [2].
Table 2: Key Substituents and Their Biochemical Roles
Position | Substituent | Role in Bioactivity |
---|---|---|
N1 | Cyclopropyl | Broadens spectrum; stabilizes gyrase-DNA complex |
C3 | Carboxylic acid | Essential for Mg²⁺ chelation and enzyme inhibition |
C4 | Oxo group | Part of pharmacophore; maintains planar conformation |
C6/C8 | Fluorine | Boosts cell uptake and gyrase binding affinity |
C7 | 3-Methylpiperazin-1-yl | Targets topoisomerase IV; enhances solubility |
Cyclopropyl at N1
The cyclopropyl group optimizes steric and electronic interactions with DNA gyrase:
3-Methylpiperazine at C7
The piperazinyl ring is modified with a C3' methyl group to balance pharmacodynamics:
The target compound shares structural motifs with clinical fluoroquinolones but exhibits distinct features:
Table 3: Comparative Structural Analysis
Compound | N1 | C6 | C7 | C8 | MW (g/mol) | Key Distinction |
---|---|---|---|---|---|---|
Target Compound (103460-89-5) | Cyclopropyl | F | 3-Methylpiperazin-1-yl | F | 363.36 | Dual C6/C8-F; enhances Gram+ coverage |
Gatifloxacin (CAS 112811-72-0) | Cyclopropyl | F | 3-Methylpiperazin-1-yl | OCH₃ | 375.39 | C8-methoxy; lowers phototoxicity risk |
Moxifloxacin (186826-86-8) | Cyclopropyl | F | Bicyclic amine | OCH₃ | 437.89* | C8-OCH₃; superior anaerobic activity |
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid (112811-72-0) | Cyclopropyl | F | H | OCH₃ | 295.24 | C7-H; baseline scaffold only |
Notes:
The target compound’s C6/C8 difluoro pattern offers a synthesis advantage: C8-F acts as a leaving group for nucleophilic displacement, enabling derivatization to C8-OR or C8-NR₂ analogs [5] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: